Stereospecific Enzyme Recognition: ECH-2 Exclusively Produces (R)-3-Hydroxyacyl-CoA
The (R)-isomer is exclusively produced by enoyl-CoA hydratase 2 (ECH-2, EC 4.2.1.119) and the peroxisomal D-bifunctional protein (D-BP), whereas the (S)-isomer is produced by ECH-1 and L-bifunctional protein (L-BP). Using a chiral HPLC method, Tsuchida et al. (2011) directly confirmed that L-BP yields 3(S)-hydroxyhexadecanoyl-CoA and D-BP yields 3(R)-hydroxyhexadecanoyl-CoA from trans-2-hexadecenoyl-CoA, establishing (R)-3-hydroxyacyl-CoA as a peroxisomal β-oxidation-specific intermediate [1]. This stereospecificity is rooted in the catalytic mechanism of ECH-2, which hydrates trans-2-enoyl-CoA to yield the (3R)-configured product [2].
| Evidence Dimension | Enzyme stereospecificity for product formation |
|---|---|
| Target Compound Data | 3(R)-hydroxyhexadecanoyl-CoA |
| Comparator Or Baseline | 3(S)-hydroxyhexadecanoyl-CoA |
| Quantified Difference | Exclusive product assignment: D-BP yields only (R)-isomer; L-BP yields only (S)-isomer |
| Conditions | Chiral HPLC with trans-2-hexadecenoyl-CoA substrate, rat liver subcellular fractions, 260 nm detection, pH 5.0 mobile phase |
Why This Matters
This exclusive stereochemical relationship defines the compound's utility as a specific probe for ECH-2 and D-BP activity assays, ensuring that procurement of the (R)-isomer is essential for studying peroxisomal β-oxidation.
- [1] Tsuchida, S., et al. (2011). Analysis of enoyl-coenzyme A hydratase activity and its stereospecificity using high-performance liquid chromatography equipped with chiral separation column. Journal of Oleo Science, 60(5), 221-228. View Source
- [2] Arabidopsis thaliana col enoyl-CoA hydratase 2. Gramene Pathway. View Source
